molecular formula C17H18N2O6S B6413135 2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261981-98-9

2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6413135
CAS RN: 1261981-98-9
M. Wt: 378.4 g/mol
InChI Key: MMSGNVHUSUOEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid, commonly referred to as TBSA, is a synthetic organic compound that has been used for various scientific applications. It is a colorless solid that is insoluble in water and is soluble in organic solvents. TBSA is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other industrial products. It is also used in the study of enzyme-catalyzed reactions and as a reagent in organic synthesis. TBSA has been used as an antioxidant in food, and as a corrosion inhibitor in metalworking fluids.

Scientific Research Applications

TBSA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, in the study of enzyme-catalyzed reactions, and in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. TBSA has also been used as an antioxidant in food and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

TBSA is an antioxidant, meaning it helps to protect cells from damage caused by free radicals. It works by scavenging free radicals, which are molecules with an unpaired electron that can cause oxidative damage to cells. TBSA can also inhibit the formation of lipid peroxides, which are compounds that form when free radicals react with fatty acids.
Biochemical and Physiological Effects
TBSA has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidative and free radical scavenging activities, as well as anti-inflammatory and anti-allergic properties. TBSA has also been found to have anti-cancer and anti-bacterial activities, as well as to reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

TBSA has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is soluble in organic solvents and insoluble in water. TBSA is also chemically stable and has a low toxicity. However, there are some limitations to its use in lab experiments. TBSA is a relatively weak antioxidant, and it has a low solubility in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for TBSA. TBSA could be further studied for its potential use as an antioxidant in food, or as a corrosion inhibitor in metalworking fluids. It could also be studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Additionally, TBSA could be studied for its potential use in enzyme-catalyzed reactions and as a reagent in organic synthesis. Finally, TBSA could be studied for its potential use in the treatment of various diseases, such as cancer and cardiovascular diseases.

Synthesis Methods

TBSA can be synthesized through a variety of methods. One method involves reacting 4-nitrobenzaldehyde with 3-t-butylsulfonyl chloride in an ethanol solution. This reaction produces the desired product, TBSA, and a byproduct, 4-nitrobenzene sulfonic acid. Another method involves reacting 4-nitrobenzaldehyde with 3-t-butylsulfonyl chloride in aqueous acetic acid. This reaction produces TBSA and a byproduct, 4-nitrobenzene sulfonic acid.

properties

IUPAC Name

2-[3-(tert-butylsulfamoyl)phenyl]-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)13-6-4-5-11(9-13)15-10-12(19(22)23)7-8-14(15)16(20)21/h4-10,18H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSGNVHUSUOEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid

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